6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Description
6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C18H11Cl2N5OS and its molecular weight is 416.28. The purity is usually 95%.
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Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Development
Pyrazolo[1,5-a]pyrimidine derivatives are notable for their wide range of biological activities and have been the focus of various studies aiming to explore their therapeutic potential. These compounds have been investigated for their role in inhibiting specific enzymes or receptors, which can be crucial for developing treatments for diseases such as cancer, viral infections, and neurological disorders.
Antiviral Applications : Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent antiviral agents. For instance, GS-5806, a novel orally bioavailable RSV fusion inhibitor, demonstrated potent antiviral efficacy in human clinical trials. This compound showed significant reduction in viral load and disease severity in infected individuals, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating respiratory viral infections (Mackman et al., 2015).
Neuroprotective Effects : The neuroprotective effects of caffeine and A2A adenosine receptor inactivation, which are relevant to the treatment of Parkinson's disease, have been explored. Compounds targeting the A2A receptor, similar in action to certain pyrazolo[1,5-a]pyrimidine derivatives, have shown promise in attenuating neurotoxicity and potentially reducing the risk of developing Parkinson's disease (Chen et al., 2001).
Cancer Therapy : Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their potential application in cancer therapy. The exploration of various substituted derivatives aims to discover compounds with specific anticancer activities, targeting cellular pathways involved in tumor growth and metastasis.
Anti-inflammatory Properties : Substituted pyrazolo corticoids have shown significant anti-inflammatory activity, indicating the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new anti-inflammatory drugs. Such compounds could offer a novel approach to treating inflammatory diseases with fewer side effects compared to traditional therapies (Hannah et al., 1975).
Properties
IUPAC Name |
6-[2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5OS/c19-12-2-1-10(7-13(12)20)14-8-16-21-4-3-15(25(16)23-14)11-9-22-18-24(17(11)26)5-6-27-18/h1-4,7-9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENRYHGFRYRWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=NC4=CC(=NN34)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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